Surfen

Description

Properties

CAS No. |

3811-56-1 |

|---|---|

Molecular Formula |

C21H20N6O |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

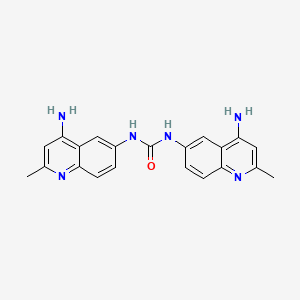

1,3-bis(4-amino-2-methylquinolin-6-yl)urea |

InChI |

InChI=1S/C21H20N6O/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28) |

InChI Key |

HOUSDILKOJMENG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |

Appearance |

Solid powder |

Other CAS No. |

3811-56-1 5424-37-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

5424-37-3 (di-hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aminochincarbamidum, Aminoquin carbamide, Aminoquinuride, Surfen |

Origin of Product |

United States |

Foundational & Exploratory

Surfen as a Heparan Sulfate Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heparan sulfate (HS) proteoglycans, ubiquitously present on cell surfaces and in the extracellular matrix, are crucial co-factors in a vast array of biological processes.[1] They modulate the activities of numerous proteins, including growth factors, chemokines, and viral attachment proteins, by facilitating their interaction with cell surface receptors.[2][3] The strategic importance of these interactions in both normal physiology and pathophysiology has driven the search for potent and specific antagonists. Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide), a small molecule, has emerged as a significant antagonist of heparan sulfate.[4][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its impact on key signaling pathways, a summary of its quantitative effects, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound's primary mechanism as a heparan sulfate antagonist is rooted in its molecular structure, which facilitates strong electrostatic interactions with the negatively charged sulfate and carboxyl groups of glycosaminoglycans (GAGs).

-

Electrostatic Binding: this compound is a dimeric aminoquinoline compound. The positively charged aminoquinoline moieties of this compound interact with the anionic groups (N-sulfates, O-sulfates, and carboxyl groups) present on heparan sulfate and other GAGs. This binding is non-covalent and reversible.

-

Charge Density Dependence: The binding affinity of this compound to different GAGs correlates with their charge density. The observed order of binding is: heparin > dermatan sulfate > heparan sulfate > chondroitin sulfate.

-

Competitive Antagonism: By binding to HS, this compound sterically hinders or displaces the binding of HS-dependent proteins. This competitive antagonism prevents the formation of functional signaling complexes, thereby inhibiting downstream biological processes. For example, it blocks the formation of the ternary complex between Fibroblast Growth Factor 2 (FGF2), its receptor (FGFR), and HS, which is essential for FGF signaling.

References

- 1. Heparan sulfate proteoglycans. Essential co-factors in receptor-mediated processes with relevance to the biology of the vascular wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of heparin/heparan sulfate with proteins: appraisal of structural factors and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Demystifying Heparan Sulfate–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

The Antiviral Properties of Surfen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surfen, or bis-2-methyl-4-amino-quinolyl-6-carbamide, is a small molecule that has demonstrated significant potential as a broad-spectrum antiviral agent.[1] Its primary mechanism of action lies in its ability to act as a heparan sulfate antagonist.[2] Many viruses utilize cell surface heparan sulfate proteoglycans (HSPGs) as initial attachment receptors to facilitate entry into host cells. By binding to these HSPGs, this compound effectively blocks this crucial step in the viral life cycle, thereby inhibiting infection. This technical guide provides an in-depth overview of the antiviral properties of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of Viral Entry

This compound's antiviral activity is primarily attributed to its ability to bind to glycosaminoglycans (GAGs), particularly heparan sulfate (HS).[2] Viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV) have glycoproteins on their surface that interact with the negatively charged sulfate and carboxyl groups of HS on the host cell surface.[3][4] This initial attachment is a critical prerequisite for subsequent interactions with specific entry receptors and eventual fusion of the viral and cellular membranes.

This compound, being a cationic molecule, electrostatically interacts with the anionic sites on HS, effectively competing with the virus for binding. This competitive inhibition prevents the initial tethering of virions to the cell surface, thereby blocking the first step of infection.

Signaling Pathway of Viral Entry and this compound Inhibition

The following diagram illustrates the generalized signaling pathway of viral entry for HSPG-dependent viruses and the point of inhibition by this compound.

Quantitative Antiviral Efficacy Data

The antiviral activity of this compound has been quantified in several studies. The following tables summarize the available data on its efficacy against different viruses and its effect on host cells.

| Table 1: Antiviral Activity of this compound | ||

| Virus | Assay | Result |

| Herpes Simplex Virus-1 (HSV-1) | Viral Infection Assay (GFP expression) | Dose-dependent reduction in infection. |

| Human Immunodeficiency Virus (HIV-1) | SEVI-mediated Infection Enhancement Assay | Dose-dependent inhibition of SEVI- and semen-mediated enhancement of HIV-1 infection. |

| Table 2: Inhibitory Concentration of this compound | |

| Parameter | Value |

| IC50 (Cell Attachment Inhibition) | 3 µM |

Note: Specific EC50 values for the antiviral activity of this compound against a broad range of viruses are not yet extensively published. The provided data indicates a dose-dependent effect, and further studies are required to establish precise efficacy metrics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral properties of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which this compound is non-toxic to the host cells, ensuring that observed antiviral effects are not due to cell death.

Materials:

-

This compound compound

-

Host cells (e.g., Vero cells for HSV, TZM-bl cells for HIV)

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed host cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells in triplicate. Include a "cells only" control with fresh medium.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).

Plaque Reduction Assay

This is the gold standard assay to quantify the inhibitory effect of a compound on viral infectivity.

Materials:

-

This compound compound

-

Virus stock of known titer (e.g., HSV-1, HIV-1)

-

Host cells susceptible to the virus

-

6-well or 12-well cell culture plates

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., infection medium containing 1% methylcellulose or Avicel)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10%) for fixing

Procedure:

-

Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound in infection medium.

-

In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units, PFU) with each dilution of this compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-Surfen mixtures. Include a "virus only" control.

-

Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

After adsorption, remove the inoculum and wash the cells with PBS.

-

Add 2 mL of overlay medium containing the corresponding concentration of this compound to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days (for HSV) or until plaques are visible.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the "virus only" control and determine the 50% effective concentration (EC50).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating the antiviral properties of this compound.

Antiviral Screening Workflow

Viral Attachment Assay Workflow

Conclusion

This compound presents a promising avenue for the development of novel antiviral therapeutics. Its well-defined mechanism of action, targeting the initial and essential step of viral attachment to host cells via heparan sulfate proteoglycans, offers a broad-spectrum potential against a variety of HSPG-dependent viruses. The quantitative data, although still emerging, supports its efficacy in inhibiting viral infection in a dose-dependent manner. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the antiviral properties of this compound and similar compounds. Future research should focus on determining the EC50 values against a wider range of clinically relevant viruses and evaluating its efficacy in in vivo models to translate these promising in vitro findings into potential therapeutic applications.

References

- 1. Aminoquinoline this compound Inhibits the Action of SEVI (Semen-derived Enhancer of Viral Infection) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule antagonist of heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]

Surfen's Role in Modulating Cancer Cell Adhesion and Migration: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the growing body of evidence surrounding the small molecule surfen and its significant impact on cancer cell adhesion and migration, key processes in tumor progression and metastasis. This document, intended for researchers, scientists, and professionals in drug development, consolidates current knowledge on this compound's mechanism of action, its effects on critical signaling pathways, and provides detailed experimental protocols and quantitative data from seminal studies.

Introduction: Targeting the Tumor Microenvironment

The metastatic cascade, a complex series of events leading to the spread of cancer cells from a primary tumor to distant organs, is a major cause of cancer-related mortality. Cell adhesion and migration are fundamental to this process, relying on intricate interactions between cancer cells and the extracellular matrix (ECM). A key component of the tumor microenvironment is the abundance of glycosaminoglycans (GAGs), such as heparan sulfate and chondroitin sulfate, which are complex polysaccharides that play a crucial role in cell signaling, adhesion, and motility.

This compound, a bis-2-methyl-4-amino-quinolyl-6-carbamide, has emerged as a potent antagonist of sulfated GAGs.[1] By binding to these negatively charged molecules, this compound disrupts their interactions with various proteins, thereby interfering with downstream signaling pathways that drive cancer progression. This guide provides an in-depth analysis of the mechanisms by which this compound exerts its anti-cancer effects, with a focus on cell adhesion and migration.

Mechanism of Action: A Charge-Based Interruption of Signaling

This compound's primary mechanism of action is its electrostatic interaction with negatively charged sulfated GAGs, most notably heparan sulfate (HS) and chondroitin sulfate (CS).[1] This binding is non-specific to the GAG sequence but is dependent on charge density. By associating with GAGs, this compound effectively creates a molecular shield, preventing GAGs from acting as co-receptors for various growth factors and morphogens.

One of the most well-characterized consequences of this GAG blockade is the inhibition of Fibroblast Growth Factor 2 (FGF2) signaling. FGF2, a potent pro-angiogenic and pro-migratory factor, requires binding to heparan sulfate proteoglycans (HSPGs) on the cell surface to efficiently activate its cognate FGF receptors (FGFRs). This compound competitively inhibits this interaction, thereby attenuating downstream signaling cascades.[2]

Impact on Cancer Cell Adhesion

Cell adhesion to the ECM is a critical prerequisite for subsequent migration. This process is mediated by cell surface receptors, primarily integrins, which bind to ECM components like fibronectin. Heparan sulfate proteoglycans also play a direct role in cell adhesion.

Studies have demonstrated that this compound can effectively inhibit cancer cell adhesion. For instance, in glioblastoma, a highly invasive brain tumor, this compound treatment has been shown to reduce the formation of focal adhesions in F98 glioma cells.[1] Furthermore, this compound blocks heparan sulfate-mediated cell adhesion to the Hep-II domain of fibronectin.[2]

Quantitative Data on this compound's Effect on Cell Adhesion

| Cell Line | Substrate | This compound Concentration | Observed Effect | Reference |

| CHO Cells | Hep-II domain of fibronectin | 5 µM | Complete inhibition of attachment | |

| F98 Glioma Cells | COMP Matrix (CS-A/CS-E) | Not specified | Reduced focal adhesions |

Impact on Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of malignancy. This process involves a dynamic interplay of cell adhesion, cytoskeletal rearrangement, and degradation of the ECM. This compound has been shown to significantly impede the migratory and invasive capabilities of cancer cells, particularly in the context of glioblastoma.

In a pivotal study, a single intratumoral dose of this compound in a rat model of glioblastoma resulted in reduced tumor burden and spread. This was attributed to the blockade of GAG signaling in the tumor microenvironment, which in turn dampened the invasive capacity of the glioma cells.

Quantitative Data on this compound's Effect on Cell Migration and Invasion

| Cancer Type | Assay | This compound Concentration | Observed Effect | IC50 | Reference |

| Glioblastoma (F98 cells) | 3D COMP Matrix Invasion | Not specified | Reduced invasion | Not Reported | |

| Endothelial Cells (Angiogenesis model) | Tube Formation (FGF2-stimulated) | 20 µM | Complete inhibition | ~5 µM |

Affected Signaling Pathways

This compound's inhibitory effects on cell adhesion and migration are a direct consequence of its ability to disrupt key signaling pathways. By blocking GAG-protein interactions, this compound primarily attenuates growth factor signaling that relies on GAG co-receptors.

FGF/FGFR Signaling and the MAPK/ERK Pathway

As previously mentioned, the FGF/FGFR signaling axis is a prime target of this compound. Inhibition of FGF2 binding to HSPGs prevents the activation of FGFRs and the subsequent downstream signaling cascade. A major pathway activated by FGFRs is the Ras-Raf-MEK-ERK (MAPK) pathway, which plays a central role in cell proliferation, survival, and migration. This compound treatment has been shown to decrease the phosphorylation and activation of ERK in glioblastoma cells.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is another critical signaling cascade that is often dysregulated in cancer and plays a significant role in cell survival, proliferation, and migration. Evidence suggests that this compound can also modulate this pathway. The study on glioblastoma demonstrated that this compound treatment leads to a reduction in the levels of activated Protein Kinase B (Akt).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on cancer cell adhesion and migration.

Cell Adhesion Assay

This protocol is adapted from studies investigating the inhibition of cell attachment to fibronectin.

Objective: To quantify the effect of this compound on cancer cell adhesion to an ECM protein.

Materials:

-

96-well tissue culture plates

-

Fibronectin (or other ECM protein)

-

Bovine Serum Albumin (BSA)

-

Cancer cell line of interest (e.g., CHO, F98)

-

Calcein AM (or other fluorescent cell viability dye)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Serum-free cell culture medium

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Preparation: Harvest cells and resuspend in serum-free medium. Label cells with Calcein AM according to the manufacturer's instructions.

-

Treatment: Pre-incubate the labeled cells with various concentrations of this compound (e.g., 0-20 µM) for 30 minutes at 37°C.

-

Seeding: Add the cell suspension to the coated and blocked wells.

-

Incubation: Allow cells to adhere for a defined period (e.g., 45-60 minutes) at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

Transwell Migration/Invasion Assay

This protocol is a standard method to assess the migratory and invasive potential of cancer cells in vitro.

Objective: To measure the effect of this compound on the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an ECM-like gel (invasion).

Materials:

-

Transwell inserts (with 8 µm pores) for 24-well plates

-

Matrigel (for invasion assay)

-

Cancer cell line of interest

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

Procedure:

-

Chamber Preparation: For invasion assays, coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend cells in serum-free medium.

-

Treatment: Add various concentrations of this compound to the cell suspension.

-

Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.

Conclusion and Future Directions

This compound presents a promising therapeutic strategy by targeting the GAG-rich tumor microenvironment, a critical player in cancer progression. Its ability to inhibit cancer cell adhesion and migration by disrupting key signaling pathways, such as the FGF/FGFR-MAPK/ERK and PI3K/Akt pathways, has been demonstrated in preclinical models. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the anti-cancer properties of this compound and similar GAG-targeting compounds.

Future research should focus on elucidating the full spectrum of signaling pathways affected by this compound, identifying predictive biomarkers for this compound sensitivity, and exploring its efficacy in a wider range of cancer types. Furthermore, the development of more specific GAG antagonists and their evaluation in combination with existing cancer therapies could pave the way for novel and more effective treatment strategies.

References

Methodological & Application

Application Notes and Protocols: The Role of Surfen in Human Embryonic Stem Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human embryonic stem cells (hESCs) hold immense promise for regenerative medicine and drug discovery due to their capacity for indefinite self-renewal and their ability to differentiate into all cell types of the body. The maintenance of this pluripotent state is tightly regulated by a complex network of signaling pathways. One such critical pathway is the Fibroblast Growth Factor (FGF) signaling cascade. Surfen, a small molecule known as a heparan sulfate antagonist, has been investigated for its role in modulating stem cell fate. These application notes provide a comprehensive overview of the current understanding of this compound's effects, primarily in mouse embryonic stem cells (mESCs), and extrapolate a potential application for its use in hESC culture, supported by detailed protocols and signaling pathway diagrams.

Note: The protocol for using this compound with hESCs described herein is hypothetical and intended for research purposes to explore the induction of differentiation. Current literature suggests that inhibiting FGF signaling in hESCs, unlike in mESCs, does not support pluripotency.

Mechanism of Action of this compound

This compound acts as an antagonist of heparan sulfate proteoglycans (HSPGs).[1][2] HSPGs are crucial co-receptors for various signaling molecules, including FGFs. By binding to heparan sulfate, this compound effectively blocks the interaction between FGF and its receptor (FGFR), thereby inhibiting downstream signaling cascades such as the MAPK/ERK pathway.[1]

Contrasting Roles of FGF Signaling in Mouse and Human ESCs

A critical distinction exists in the role of FGF signaling between mouse and human embryonic stem cells.

-

In mouse ESCs (mESCs) , FGF/ERK signaling promotes differentiation. Consequently, inhibitors of this pathway, like this compound, help maintain the naive pluripotent state.[1][3]

-

In human ESCs (hESCs) , FGF2 signaling is essential for maintaining the primed pluripotent state and supporting self-renewal. Inhibition of the FGF/ERK pathway in hESCs leads to a loss of pluripotency and induces differentiation.

This fundamental difference is crucial when considering the application of this compound in hESC culture. While it promotes pluripotency in mESCs, it is expected to induce differentiation in hESCs.

Quantitative Data from Mouse ESC Studies

The following tables summarize quantitative data from studies on this compound's effect on mouse embryonic stem cells.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ for inhibiting differentiation | ~2.0 µM | Oct4-GFP mESCs | |

| IC₅₀ for promoting pluripotency | ~2.0 µM | Sox1-GFP mESCs | |

| Effective Concentration | 5.0 µM | Oct4-GFP & Sox1-GFP mESCs |

| Treatment | Outcome | Reference |

| This compound (5.0 µM) | Maintained >90% Oct4-GFP positive cells (pluripotent) | |

| This compound (5.0 µM) | Resulted in <10% Sox1-GFP positive cells (neural differentiation) | |

| This compound + Heparin (5 µg/ml) | Restored neural differentiation, abrogating the effect of this compound |

Signaling Pathways

Caption: this compound maintains pluripotency in mESCs by blocking FGF2-HSPG interaction.

Caption: FGF2 signaling is essential for hESC self-renewal and pluripotency.

Experimental Protocols

Standard Culture of Human Embryonic Stem Cells

This protocol describes the routine maintenance of hESCs in a feeder-free system.

Materials:

-

hESCs

-

Matrigel-coated 6-well plates

-

mTeSR™1 medium

-

DMEM/F-12

-

Dispase (1 mg/mL)

-

Sterile pipettes and culture dishes

-

Incubator at 37°C, 5% CO₂

Procedure:

-

Culture hESCs on Matrigel-coated plates in mTeSR™1 medium.

-

Change the medium daily.

-

When colonies are 70-80% confluent and show signs of differentiation in the center, they are ready for passaging.

-

Aspirate the spent medium and wash the cells with 1 mL of DMEM/F-12.

-

Add 1 mL of Dispase solution to each well and incubate for 5-7 minutes at 37°C.

-

Aspirate the Dispase and gently wash the colonies three times with 1 mL of DMEM/F-12.

-

Add 2 mL of fresh mTeSR™1 medium and detach the colonies by gently scraping with a cell scraper.

-

Break the colonies into smaller clumps by gently pipetting up and down.

-

Re-plate the cell clumps onto new Matrigel-coated plates at an appropriate split ratio (typically 1:3 to 1:6).

-

Evenly distribute the clumps and return the plate to the incubator.

Hypothetical Protocol for Inducing hESC Differentiation with this compound

This protocol outlines a potential method to induce differentiation in hESCs by inhibiting FGF signaling with this compound.

Materials:

-

Pluripotent hESCs cultured as described above

-

This compound (stock solution in DMSO)

-

mTeSR™1 medium

-

DMEM/F-12

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Antibodies for pluripotency markers (e.g., OCT4, NANOG) and differentiation markers (e.g., PAX6 for ectoderm, Brachyury for mesoderm, SOX17 for endoderm)

-

Appropriate secondary antibodies and DAPI for immunofluorescence

Procedure:

-

Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of this compound to be tested should be determined based on dose-response experiments, starting from concentrations used in mESC studies (e.g., 0.5 µM to 10 µM). Ensure the final DMSO concentration in the culture medium is below 0.1%.

-

Treatment:

-

Plate hESCs as for routine passaging.

-

The following day, replace the medium with fresh mTeSR™1 containing the desired concentration of this compound. Include a vehicle control (DMSO only).

-

Culture the cells for a defined period (e.g., 2, 4, and 6 days), changing the medium with fresh this compound-containing medium daily.

-

-

Analysis of Differentiation:

-

Morphology: Observe the cells daily under a microscope for changes in colony morphology, such as flattening, loss of defined borders, and appearance of differentiated cell types.

-

Immunofluorescence Staining:

-

At each time point, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies against pluripotency and differentiation markers overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

-

Wash three times with PBS and visualize using a fluorescence microscope.

-

-

Quantitative RT-PCR (qRT-PCR):

-

At each time point, lyse the cells and extract total RNA.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using primers for pluripotency genes (OCT4, NANOG) and lineage-specific differentiation markers.

-

-

Experimental Workflow

Caption: Workflow for investigating this compound-induced differentiation of hESCs.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, by inhibiting essential FGF signaling, will not maintain hESC pluripotency but rather induce differentiation. The provided hypothetical protocol offers a framework for researchers to investigate this effect systematically. Future studies should focus on determining the optimal concentration and timing of this compound treatment to direct hESCs towards specific lineages. Understanding how the modulation of heparan sulfate-mediated signaling can influence hESC fate will provide valuable insights for developing novel differentiation protocols and for the application of small molecules in regenerative medicine.

References

Application of Surfen in Inhibiting Viral Entry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that has demonstrated potent antiviral activity by inhibiting the entry of various viruses into host cells. Its primary mechanism of action involves its function as a heparan sulfate antagonist.[1] Heparan sulfate proteoglycans (HSPGs) are complex polysaccharides present on the surface of most animal cells and serve as initial attachment receptors for a wide range of viruses. By binding to HSPGs, this compound effectively blocks this initial virus-cell interaction, a critical first step in the infection cycle for many viral pathogens. This application note provides a comprehensive overview of the use of this compound as a viral entry inhibitor, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation.

Mechanism of Action

This compound's antiviral activity is primarily attributed to its ability to bind to glycosaminoglycans (GAGs), with a high affinity for heparan sulfate.[1] Many viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), utilize cell surface HSPGs as co-receptors to facilitate their attachment to the host cell membrane.[1][2]

The binding of this compound to HSPGs is thought to be electrostatic in nature.[1] This interaction sterically hinders the attachment of viral glycoproteins to these receptors, thereby preventing the initial tethering of the virus to the cell surface. This inhibition of attachment is a crucial step in preventing subsequent conformational changes in viral proteins that are necessary for membrane fusion and viral entry.

For HIV, this compound has also been shown to interfere with the action of semen-derived enhancer of viral infection (SEVI), which are amyloid fibrils that enhance HIV infectivity by promoting virus attachment to target cells. This compound inhibits the binding of SEVI to both target cells and HIV-1 virions.

Quantitative Data on Viral Inhibition

The efficacy of this compound in inhibiting viral entry has been quantified in several studies. The following tables summarize the available data for different viruses.

| Virus | Assay Type | Cell Line | Endpoint Measured | This compound Concentration | % Inhibition / IC50 | Citation |

| HSV-1 | Cell Attachment Assay | CHO cells | Inhibition of cell attachment | - | IC50 = 3 µM | |

| Viral Infection Assay | CHO cells | Complete inhibition of infection | ≥5 µM | ~100% | ||

| HIV-1 | SEVI-mediated Fusion Assay | Primary CD4+ T cells | Inhibition of SEVI-enhanced fusion | 50 µM | Significant | |

| SEVI-mediated Infection Assay | TZM-bl cells | Inhibition of SEVI-enhanced infection | 3.3 µM or 6.7 µM | Almost complete | ||

| SARS-CoV-2 (Pseudovirus) | Pseudovirus Entry Assay | 293T-ACE2 cells | Inhibition of pseudovirus entry | 20 µM | 52% |

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action

Caption: Mechanism of this compound-mediated inhibition of viral entry.

HSV-1 "Viral Surfing" Inhibition Workflow

Caption: Inhibition of HSV-1 "viral surfing" by this compound.

Plaque Reduction Assay Workflow

References

Unveiling Heparan Sulfate-Protein Interactions: A Guide to Using Surfen

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Heparan sulfate (HS) proteoglycans are ubiquitous molecules at the cell surface and in the extracellular matrix that play a critical role in a vast array of biological processes.[1] They achieve this by interacting with a wide range of proteins, including growth factors, cytokines, chemokines, and enzymes, thereby modulating their activity and localization.[1][2] The intricate and highly variable sulfation patterns of HS chains create specific binding sites for these proteins, making the study of these interactions crucial for understanding both normal physiology and the progression of diseases such as cancer and viral infections.[1]

Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that acts as a potent antagonist of heparan sulfate.[3] Its mechanism of action is based on electrostatic interactions with the negatively charged sulfate and carboxyl groups of glycosaminoglycans (GAGs). This compound exhibits a binding preference for GAGs with higher charge density, with the order of binding being heparin > dermatan sulfate > heparan sulfate > chondroitin sulfate. By binding to HS, this compound effectively blocks the interaction sites for proteins, thereby inhibiting HS-dependent biological processes. This property makes this compound an invaluable tool for researchers studying the roles of heparan sulfate-protein interactions in various biological systems.

These application notes provide detailed protocols for utilizing this compound to investigate heparan sulfate-protein interactions, focusing on fluorescence-based binding assays, enzymatic inhibition assays, and cell-based signaling assays.

Mechanism of Action: this compound as a Heparan Sulfate Antagonist

This compound's utility as a research tool stems from its ability to directly bind to heparan sulfate chains, thereby sterically hindering the binding of proteins that rely on these interactions for their function. This antagonism allows for the elucidation of HS-dependent signaling pathways and cellular processes.

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's activity in various assays.

Table 1: Inhibition of Enzymatic Activity by this compound

| Enzyme | Substrate | IC50 | Reference |

| Uronyl 2-O-sulfotransferase | 2-O-desulfated heparin | ~2 µM | |

| Heparin Lyases I, II, III | Heparan Sulfate | ~4 µM |

Table 2: Inhibition of Biological Processes by this compound

| Biological Process | Cell Type/System | Effective Concentration | Reference |

| HSV-1 Infection | CHO cells | ≥5 µM (complete inhibition) | |

| FGF2-stimulated Endothelial Sprouting | Endothelial cells in Matrigel | 20 µM | |

| VEGF165-mediated Endothelial Sprouting | Endothelial cells in Matrigel | 20 µM |

Experimental Protocols

Important Note on Handling this compound: this compound binds avidly to plastic surfaces. It is crucial to use glass vessels for preparing and storing this compound solutions. If plasticware must be used, it should be pre-coated with a serum-containing solution or pre-saturated with a solution of this compound to minimize loss of the compound.

Protocol 1: Fluorescence-Based Titration to Assess this compound Binding to GAGs

This protocol allows for the characterization of this compound's binding to various glycosaminoglycans (GAGs) by measuring the change in this compound's intrinsic fluorescence upon binding.

Figure 2: Workflow for Fluorescence-Based Titration.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Heparan sulfate, heparin, or other GAGs of interest

-

Glass test tubes and cuvettes

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound (e.g., 30 mM in DMSO) and store in a glass container at -20°C, protected from light.

-

Dilute the this compound stock solution to a final concentration of 3 µM in PBS in a glass vessel.

-

Prepare a series of dilutions of the GAG to be tested in PBS. The concentration range will depend on the binding affinity but can start from the low micromolar to millimolar range.

-

In a glass cuvette, place the 3 µM this compound solution.

-

Sequentially add small aliquots of the GAG solution to the this compound solution, mixing gently after each addition.

-

After each addition, measure the fluorescence emission at 488 nm using an excitation wavelength of 380 nm.

-

Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of binding.

-

Plot the change in fluorescence intensity as a function of the GAG concentration to determine the binding characteristics.

Protocol 2: Chromogenic Anti-Factor Xa Assay to Measure Heparin Neutralization by this compound

This assay determines this compound's ability to neutralize the anticoagulant activity of heparin by measuring the activity of Factor Xa. In the presence of heparin, antithrombin III (AT) is activated, which in turn inhibits Factor Xa. This compound, by binding to heparin, prevents this activation, thus allowing Factor Xa to cleave a chromogenic substrate.

References

Surfen: A Versatile Tool for Investigating Glycosaminoglycan Functions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that acts as an antagonist of sulfated glycosaminoglycans (GAGs), such as heparan sulfate (HS) and chondroitin sulfate (CS).[1][2] Its positively charged domains interact electrostatically with the negatively charged sulfate and carboxyl groups on GAGs, thereby blocking the interactions between GAGs and their binding partners.[3][4] This property makes this compound a valuable tool for investigating the diverse biological roles of GAGs, which are implicated in a wide array of physiological and pathological processes, including cell signaling, viral entry, angiogenesis, and cancer progression.[5] These application notes provide an overview of this compound's utility and detailed protocols for key experiments to probe GAG functions.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of GAG-protein interactions. By binding to the highly sulfated domains of GAGs, this compound sterically hinders the binding of proteins that rely on these interactions for their function. This includes a broad range of proteins such as growth factors, cytokines, chemokines, and viral envelope proteins. The interaction between this compound and GAGs is dependent on the charge density of the GAG, with a higher affinity for more densely sulfated GAGs like heparin.

Applications in Glycosaminoglycan Research

This compound has been employed in a variety of research areas to elucidate the functions of GAGs:

-

Stem Cell Biology: this compound helps maintain embryonic stem cells in a pluripotent state by inhibiting GAG-dependent signaling pathways, such as the Fibroblast Growth Factor (FGF) pathway, that promote differentiation.

-

Virology: As many viruses utilize cell surface heparan sulfate proteoglycans (HSPGs) as initial attachment receptors, this compound can be used to block viral entry and investigate the role of GAGs in viral pathogenesis.

-

Cancer Research: this compound has been shown to inhibit tumor growth and invasion by blocking GAG interactions involved in angiogenesis and cell migration.

-

Angiogenesis Research: By interfering with the binding of pro-angiogenic growth factors like FGF2 and Vascular Endothelial Growth Factor (VEGF) to their GAG co-receptors, this compound can inhibit the formation of new blood vessels.

-

Inflammation and Immunology: this compound can modulate inflammatory responses by interfering with GAG-mediated chemokine presentation and leukocyte trafficking.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound in various assays, providing a quantitative measure of its potency in disrupting GAG-protein interactions.

| Assay | Target | Cell Line/System | IC₅₀ (µM) | Reference |

| FGF2 Binding Inhibition | Heparan Sulfate | CHO Cells | ~5 | |

| Inhibition of Heparin Lyase Activity | Heparan Sulfate | In vitro | ~4 | |

| Inhibition of Endothelial Tube Formation | FGF2-mediated | Endothelial Cells | ~5 | |

| Inhibition of HSV-1 Infection | Heparan Sulfate | CHO Cells | <5 |

Signaling Pathway

The diagram below illustrates the FGF/FGFR signaling pathway and the inhibitory action of this compound. This compound binds to heparan sulfate (HS), preventing the formation of the FGF-FGFR-HS ternary complex, which is essential for receptor dimerization and downstream signaling.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 4. benchchem.com [benchchem.com]

- 5. 3.4. Western Blotting and Detection [bio-protocol.org]

Application Notes and Protocols for the In Vivo Use of Surfen in Preclinical Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Surfen in animal models of glioblastoma and Ewing sarcoma. The protocols detailed below are based on published, peer-reviewed studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.

Introduction

This compound (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule known for its ability to antagonize heparan sulfate proteoglycans (HSPGs) and chondroitin sulfate proteoglycans (CSPGs). These proteoglycans are integral components of the extracellular matrix and are increasingly recognized for their roles in cancer progression, including tumor growth, invasion, and angiogenesis. By interfering with the function of these proteoglycans, this compound presents a novel therapeutic strategy for cancers dependent on HSPG and CSPG signaling pathways.

Glioblastoma

Overview of In Vivo Application

In preclinical studies, this compound has been investigated for its potential to inhibit the invasion of glioblastoma (GBM), a highly aggressive and invasive brain tumor. The primary mechanism of action in this context is the blockade of extratumoral chondroitin sulfate glycosaminoglycans (CS-GAGs), which are upregulated in the GBM microenvironment and facilitate tumor cell invasion.

Quantitative Data Summary

| Animal Model | Cancer Cell Line | Treatment Regimen | Key Findings | Reference |

| Fischer 344 Rats | F98 (rat glioblastoma) | Single intratumoral injection of 10 µg this compound in 10 µL saline | Reduced tumor burden and spread compared to controls. | --INVALID-LINK-- |

Experimental Protocol: Intratumoral this compound Administration in a Rat Glioblastoma Model

This protocol is adapted from Logun et al., FASEB Journal, 2019.

1. Animal Model and Cell Culture:

-

Animal Model: Adult male Fischer 344 rats.

-

Cell Line: F98 rat glioblastoma cell line.

-

Cell Culture: F98 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Tumor Implantation:

-

Harvest F98 cells and resuspend in sterile saline at a concentration of 1 x 10^5 cells/µL.

-

Anesthetize the rats according to approved institutional protocols.

-

Using a stereotactic frame, inject 1 µL of the cell suspension (1 x 10^5 cells) into the right frontal lobe.

3. This compound Preparation and Administration:

-

Prepare a 1 µg/µL solution of this compound in sterile saline.

-

Seven days post-tumor implantation, re-anesthetize the animals.

-

Using the stereotactic frame, administer a single intratumoral injection of 10 µL of the this compound solution (10 µg total dose) at the original tumor implantation site.

-

The control group should receive an equivalent volume of sterile saline.

4. Assessment of Tumor Growth and Invasion:

-

Monitor animal health and body weight regularly.

-

At a predetermined endpoint (e.g., 14 days post-treatment), euthanize the animals and perfuse with 4% paraformaldehyde.

-

Excise the brains and process for histological analysis (e.g., H&E staining, immunohistochemistry for markers of invasion).

-

Quantify tumor volume and invasion distance from the tumor core using imaging software.

Signaling Pathway

Ewing Sarcoma

Overview of In Vivo Application

In Ewing sarcoma, this compound has been shown to inhibit tumor growth by targeting dysregulated heparan sulfate proteoglycan metabolism. This leads to a reduction in ERK1/2 signaling, which is a key driver of tumorigenicity in this cancer.

Quantitative Data Summary

| Animal Model | Cancer Model | Treatment Regimen | Key Findings | Reference |

| Zebrafish (Danio rerio) | Cre-inducible expression of human EWSR1-FLI1 | 0.2 µM this compound in embryo medium, refreshed daily | Inhibited the development and progression of tumor-like outgrowths. | --INVALID-LINK-- |

Experimental Protocol: this compound Treatment in a Zebrafish Ewing Sarcoma Model

This protocol is adapted from Vasileva et al., eLife, 2022.

1. Animal Model:

-

Zebrafish Line: A Cre-inducible transgenic line expressing human EWSR1-FLI1.

-

Induction: Expression of the fusion protein is induced by Cre recombinase, leading to the development of Ewing sarcoma-like tumors.

2. This compound Treatment:

-

At 24 hours post-fertilization (hpf), identify embryos with GFP-positive tumor-like outgrowths.

-

Prepare a 0.2 µM solution of this compound in standard zebrafish embryo medium. The control group should be maintained in embryo medium with a corresponding concentration of the vehicle (e.g., DMSO).

-

Transfer the embryos to the this compound or control medium.

-

Maintain the embryos at 28.5°C and refresh the treatment and control media daily.

3. Assessment of Tumor Progression:

-

Image the embryos at regular intervals (e.g., 24 and 48 hours post-treatment) using a fluorescence microscope to monitor the size and progression of the GFP-positive outgrowths.

-

Quantify the tumor area or volume using imaging software.

-

At the experimental endpoint, embryos can be fixed and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., pH3) and ERK activation (p-ERK).

Signaling Pathway

Experimental Workflow

Disclaimer

These protocols are intended for informational purposes only and should be adapted and optimized by researchers based on their specific experimental needs and in accordance with their institution's animal care and use committee guidelines.

Application Notes and Protocols: Flow Cytometry Analysis of Surfen's Effect on Cell Surface Heparan Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heparan sulfate (HS) proteoglycans, located on the cell surface and in the extracellular matrix, are crucial for a multitude of biological processes. They act as co-receptors for a variety of signaling molecules, including growth factors, chemokines, and morphogens, thereby modulating cell proliferation, differentiation, and migration. The small molecule Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) has been identified as a potent antagonist of heparan sulfate.[1][2][3] this compound binds electrostatically to heparan sulfate and other glycosaminoglycans (GAGs), with a binding affinity that correlates with the charge density of the GAG.[2][3] This interaction neutralizes the function of HS, leading to the inhibition of various HS-dependent cellular events.

These application notes provide a detailed protocol for analyzing the effect of this compound on cell surface heparan sulfate using flow cytometry. This technique allows for the quantitative assessment of this compound's ability to block the binding of HS-interacting proteins, providing valuable insights into its mechanism of action and potential therapeutic applications.

Principle of the Assay

This protocol utilizes flow cytometry to measure the inhibition of fibroblast growth factor 2 (FGF2) binding to cell surface heparan sulfate in the presence of this compound. FGF2 binding to cells, such as Chinese Hamster Ovary (CHO) cells which have low levels of high-affinity FGF receptors, is largely dependent on the presence of cell surface heparan sulfate. By using a fluorescently labeled ligand that binds to HS (e.g., biotinylated FGF2 followed by a fluorescent streptavidin conjugate), the amount of HS available for binding on the cell surface can be quantified. A reduction in the fluorescent signal in the presence of this compound indicates its inhibitory effect on the ligand-HS interaction.

Data Presentation

The inhibitory effect of this compound on the binding of various ligands to cell surface heparan sulfate can be quantified and summarized. The following tables present data on this compound's inhibitory activity from published studies.

Table 1: Inhibition of FGF2 Binding to CHO Cells by this compound

| This compound Concentration (µM) | Inhibition of FGF2 Binding (%) |

| 0 | 0 |

| 1 | ~20 |

| 5 | ~50 (IC50) |

| 10 | ~95 |

| 20 | >95 |

Table 2: IC50 Values of this compound for Inhibition of Various HS-Dependent Processes

| Process | System | IC50 (µM) | Reference |

| FGF2 Binding | CHO Cells | ~5 | |

| Heparin Lyase Activity | In vitro | ~4 | |

| Uronyl 2-O-sulfotransferase Activity | In vitro | ~2 | |

| HSV-1 Infection | CHO Cells | <5 |

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of this compound's Inhibition of FGF2 Binding to Cell Surface Heparan Sulfate

This protocol details the steps to quantify the inhibitory effect of this compound on the binding of FGF2 to cell surface heparan sulfate on CHO cells.

Materials:

-

Chinese Hamster Ovary (CHO-K1) cells

-

Cell culture medium (e.g., Ham's F-12K with 10% FBS)

-

This compound (bis-2-methyl-4-amino-quinolyl-6-carbamide)

-

Biotinylated FGF2

-

Streptavidin-PE-Cy5 or other suitable fluorescent conjugate

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Flow Cytometer (e.g., BD FACSCalibur)

-

Flow cytometry analysis software (e.g., FlowJo)

-

Microcentrifuge tubes

-

96-well plates (optional, for high-throughput analysis)

Procedure:

-

Cell Culture: Culture CHO-K1 cells in appropriate media until they reach 80-90% confluency.

-

Cell Harvesting: Gently detach the cells from the culture vessel using a non-enzymatic cell dissociation solution. Avoid using trypsin, as it can cleave cell surface proteoglycans.

-

Washing: Wash the cells twice with cold PBS containing 1% BSA by centrifugation at 300 x g for 5 minutes.

-

Cell Resuspension: Resuspend the cells in cold PBS with 1% BSA to a concentration of 1 x 10^6 cells/mL.

-

This compound Incubation: Aliquot 100 µL of the cell suspension into microcentrifuge tubes. Add varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) to the respective tubes. Incubate for 10-30 minutes at 4°C.

-

FGF2 Binding: Add a predetermined optimal concentration of biotinylated FGF2 to each tube. Incubate for 30-60 minutes at 4°C with gentle agitation.

-

Washing: Wash the cells twice with cold PBS containing 1% BSA to remove unbound FGF2.

-

Secondary Staining: Resuspend the cell pellets in 100 µL of cold PBS with 1% BSA containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE-Cy5) at the manufacturer's recommended dilution. Incubate for 30 minutes at 4°C in the dark.

-

Final Washes: Wash the cells three times with cold PBS with 1% BSA.

-

Flow Cytometry Acquisition: Resuspend the final cell pellet in 300-500 µL of cold PBS. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Gate on the live cell population based on forward and side scatter properties. Determine the median fluorescence intensity (MFI) of the fluorescent signal for each sample. Calculate the percentage of inhibition of FGF2 binding for each this compound concentration relative to the untreated control.

Visualizations

The following diagrams illustrate the mechanism of this compound action and the experimental workflow.

Caption: Mechanism of this compound's inhibition of FGF2 signaling.

Caption: Experimental workflow for flow cytometry analysis.

Discussion and Conclusion

The provided protocols and data demonstrate that flow cytometry is a robust and quantitative method to assess the inhibitory effect of this compound on cell surface heparan sulfate. This compound effectively blocks the interaction of HS with its binding partners, such as FGF2, in a dose-dependent manner. This inhibitory action extends to other HS-dependent processes, including viral entry and cell adhesion.

The versatility of flow cytometry allows for the screening and characterization of other potential heparan sulfate antagonists. By adapting the protocol to use different cell types and HS-binding ligands, researchers can explore the broader biological effects of such compounds. The ability to quantify the inhibition of these interactions is critical for the development of novel therapeutics targeting pathologies where heparan sulfate plays a key role, such as cancer, inflammation, and infectious diseases.

References

Application Notes and Protocols: Western Blot Analysis for Downstream Effects of Surfen Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule known to be a potent antagonist of cell surface heparan sulfate proteoglycans (HSPGs). By binding to HSPGs, this compound effectively blocks the interaction of various growth factors and cytokines with their co-receptors, leading to the modulation of downstream signaling pathways. A primary and well-documented effect of this compound is the inhibition of Fibroblast Growth Factor 2 (FGF2) signaling. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the downstream effects of this compound treatment, with a particular focus on the FGF2-mediated phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2).

Signaling Pathway Affected by this compound

This compound's mechanism of action involves binding to cell surface heparan sulfate, which is a crucial co-receptor for FGF2 binding to its high-affinity Fibroblast Growth Factor Receptor (FGFR). This binding event prevents the formation of the FGF2-FGFR-HSPG ternary complex, which is essential for receptor dimerization and subsequent autophosphorylation. The inhibition of FGFR activation leads to the attenuation of downstream signaling cascades, most notably the Ras-Raf-MEK-Erk pathway. The diagram below illustrates this inhibitory action.

Application Notes and Protocols for Cell-Based Assays Measuring Surfen's Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that functions as a potent antagonist of heparan sulfate (HS), a glycosaminoglycan present on the surface of virtually all mammalian cells.[1][2] By binding to the negatively charged sulfate and carboxyl groups of HS, this compound can disrupt the interactions between HS and a multitude of proteins, including growth factors, chemokines, and viral proteins.[1] This inhibitory action makes this compound a valuable tool for studying HS-dependent biological processes and a potential therapeutic agent for diseases where these interactions are dysregulated, such as cancer and viral infections.

These application notes provide detailed protocols for various cell-based assays to quantify the inhibitory activity of this compound. The assays described herein are designed to be robust and reproducible, providing valuable insights into the mechanism of action of this compound and other HS antagonists.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the quantitative data on this compound's inhibitory activity across different cell-based assays.

| Assay Type | Cell Line | Ligand/Virus | Measured Parameter | IC50 | Reference |

| FGF2 Binding | CHO Cells | FGF2 | FGF2 Binding | ~5 µM | [1] |

| FGF Signaling | Transformed Endothelial Cells | FGF2 | Erk Phosphorylation | ~6-12 µM (concentration for 55-86% inhibition) | [1] |

| FGF Signaling | Murine Embryonic Stem Cells | FGF2 | Erk1/2 Phosphorylation | Dose-dependent attenuation observed | |

| Viral Infection | CHO Cells | Recombinant HSV-1 (GFP-expressing) | GFP Fluorescence | Not specified | |

| Cell Attachment | Not specified | Heparin-binding domain of fibronectin | Cell Adhesion | Not specified |

Signaling Pathway and Experimental Workflow Diagrams

FGF Signaling Pathway Inhibition by this compound

Caption: Inhibition of the FGF2 signaling pathway by this compound.

General Workflow for Cell-Based Inhibition Assays

Caption: A generalized workflow for a cell-based inhibition assay.

Experimental Protocols

FGF2 Binding Assay

Principle: This assay quantifies the ability of this compound to inhibit the binding of Fibroblast Growth Factor 2 (FGF2) to heparan sulfate on the cell surface. Chinese Hamster Ovary (CHO) cells are often used as they express high levels of HS but low levels of high-affinity FGF receptors.

Materials:

-

CHO cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Biotinylated FGF2

-

This compound

-

Flow cytometer

-

Streptavidin-conjugated fluorophore (e.g., Streptavidin-PE)

-

FACS buffer (e.g., PBS with 1% BSA)

Protocol:

-

Cell Culture: Culture CHO cells to ~80-90% confluency.

-

Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution. Wash the cells with ice-cold FACS buffer and resuspend to a concentration of 1 x 10^6 cells/mL.

-

This compound Treatment: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add varying concentrations of this compound (e.g., 0.1 µM to 20 µM) to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with this compound for 10 minutes at 4°C.

-

FGF2 Binding: Add a fixed concentration of biotinylated FGF2 (e.g., 50 ng/mL) to each tube.

-

Incubation: Incubate for 30 minutes at 4°C to allow for binding.

-

Staining: Wash the cells twice with ice-cold FACS buffer. Resuspend the cells in 100 µL of FACS buffer containing a streptavidin-conjugated fluorophore.

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Flow Cytometry: Wash the cells twice with FACS buffer and resuspend in 500 µL of FACS buffer. Analyze the cells using a flow cytometer, measuring the fluorescence intensity.

-

Data Analysis: The percentage of FGF2 binding inhibition is calculated relative to the vehicle control. An IC50 value can be determined by plotting the percentage of inhibition against the log of this compound concentration.

FGF2-Induced Erk Phosphorylation Assay

Principle: This assay measures the downstream signaling effects of this compound's inhibition of FGF2 binding. The activation of the FGF receptor leads to the phosphorylation of Extracellular signal-regulated kinase (Erk). This phosphorylation can be detected by Western blotting.

Materials:

-

Transformed endothelial cells or other FGF2-responsive cell lines

-

Cell culture medium

-

This compound

-

Recombinant FGF2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Erk (p-Erk) and anti-total-Erk

-

HRP-conjugated secondary antibody

-

Western blotting apparatus and reagents

Protocol:

-

Cell Culture: Plate endothelial cells and grow to ~80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal Erk phosphorylation.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 6 µM and 12 µM) for 10 minutes. Include a vehicle control.

-

FGF2 Stimulation: Add FGF2 (e.g., 20 ng/mL) to the cells and incubate for 10 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse the cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-p-Erk antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with the anti-total-Erk antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-Erk to total Erk is calculated and normalized to the FGF2-stimulated control.

Viral Infection Assay

Principle: This assay assesses this compound's ability to block the entry of heparan sulfate-dependent viruses into host cells. A recombinant Herpes Simplex Virus 1 (HSV-1) expressing Green Fluorescent Protein (GFP) is used to infect CHO cells.

Materials:

-

CHO cells transduced with 3-O-sulfotransferase-3A (to enhance HSV-1 susceptibility)

-

Recombinant HSV-1 expressing GFP

-

This compound

-

Cell culture medium

-

Fluorescence microscope and/or flow cytometer

Protocol:

-

Cell Culture: Plate the transduced CHO cells in a multi-well plate and allow them to adhere.

-

This compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control.

-

Viral Infection: Add the recombinant HSV-1-GFP to the cells at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for 12 hours at 37°C.

-

Analysis:

-

Fluorescence Microscopy: Visualize the GFP expression in the cells using a fluorescence microscope.

-

Flow Cytometry: For a quantitative analysis, harvest the cells and measure the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

-

-

Data Analysis: The percentage of infection inhibition is calculated based on the reduction in GFP fluorescence in this compound-treated cells compared to the vehicle control.

Cell Attachment Assay

Principle: This assay measures the ability of this compound to inhibit the attachment of cells to a substrate coated with a heparan sulfate-binding protein, such as the Hep-II domain of fibronectin.

Materials:

-

96-well plates coated with the heparin-binding domain of fibronectin

-

Calcein AM

-

This compound

-

Adherent cell line

-

Fluorimeter

Protocol:

-

Cell Labeling: Load the cells with Calcein AM, a fluorescent dye that is retained in live cells.

-

This compound Treatment: Pre-incubate the Calcein AM-loaded cells with varying concentrations of this compound.

-

Cell Adhesion: Add the treated cells to the fibronectin-coated 96-well plates.

-

Incubation: Allow the cells to adhere for a specific period (e.g., 1-2 hours) at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorimeter.

-

Data Analysis: The number of adherent cells is proportional to the fluorescence intensity. The percentage of attachment inhibition is calculated relative to the vehicle control.

References

Surfen: Modulating Angiogenesis In Vitro - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2) are key pro-angiogenic factors that bind to their respective receptors on endothelial cells, initiating signaling cascades that lead to cell proliferation, migration, and tube formation. Heparan sulfate proteoglycans (HSPGs) on the cell surface act as co-receptors, essential for the binding and activation of these growth factors.

Surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that functions as a heparan sulfate (HS) antagonist.[1][2] By binding to heparan sulfate, this compound effectively blocks the interaction between HS-dependent growth factors like VEGF and FGF2 and their receptors on endothelial cells.[1][3] This inhibitory action disrupts downstream signaling pathways, leading to a modulation of angiogenesis. These application notes provide detailed protocols for utilizing this compound to study its anti-angiogenic effects in vitro.

Mechanism of Action

This compound's anti-angiogenic activity stems from its ability to bind to the negatively charged heparan sulfate chains on the surface of endothelial cells. This binding is electrostatic in nature and prevents the formation of the ternary complex between the growth factor (VEGF or FGF2), its receptor (VEGFR or FGFR), and the HSPG co-receptor.[1] The disruption of this complex inhibits the activation of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for endothelial cell proliferation and differentiation.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on key in vitro angiogenesis assays.

Table 1: Inhibition of FGF2-Stimulated Endothelial Tube Formation by this compound

| This compound Concentration (µM) | Inhibition of Tube Formation (%) |

| 0 | 0 |

| 5 | ~50 (IC50) |

| 10 | >90 |

| 20 | 100 |

Table 2: Effect of this compound on FGF2-Induced ERK Phosphorylation

| This compound Concentration (µM) | Inhibition of Erk Phosphorylation (%) |

| 0 | 0 |

| 6 | 55 |

| 12 | 86 |

Experimental Protocols

Herein are detailed protocols for assessing the anti-angiogenic properties of this compound in vitro.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basement Membrane Extract (e.g., Matrigel®)

-

This compound

-

VEGF or FGF2

-

96-well plates

-

Calcein AM (for visualization)

Protocol:

-

Plate Coating: Thaw the basement membrane extract on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

-

Treatment: Prepare different concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) in EGM-2. Also, prepare a positive control with a pro-angiogenic factor (e.g., 50 ng/mL VEGF or 30 ng/mL FGF2) and a negative control with basal medium.

-

Incubation: Add 100 µL of the cell suspension to each well of the coated plate. Then, add 100 µL of the respective treatment or control solutions. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification:

-

After incubation, carefully remove the medium.

-

Stain the cells with Calcein AM for 30 minutes.

-

Visualize the tube-like structures using a fluorescence microscope.

-

Quantify the total tube length and the number of branch points using image analysis software.

-

Endothelial Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

HUVECs

-

EGM-2

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 and incubate overnight.

-

Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blot Analysis of ERK Phosphorylation

This technique is used to detect the phosphorylation status of ERK, a key protein in the pro-angiogenic signaling cascade.

Materials:

-

HUVECs

-

EGM-2

-

This compound

-

VEGF or FGF2

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Protocol:

-

Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Serum-starve the cells for 4-6 hours.

-

This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 6, 12 µM) for 1-2 hours.

-

Growth Factor Stimulation: Stimulate the cells with a pro-angiogenic factor (e.g., 50 ng/mL VEGF) for 5-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK1/2 to ensure equal protein loading.

-

Densitometry: Quantify the band intensities using image analysis software. Normalize the phospho-ERK signal to the total ERK signal.

Conclusion

This compound presents a valuable tool for studying the role of heparan sulfate proteoglycans in angiogenesis. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-angiogenic effects of this compound in a controlled in vitro setting. By utilizing these assays, researchers can further elucidate the molecular mechanisms underlying angiogenesis and explore the therapeutic potential of targeting HSPG-growth factor interactions.

References

Troubleshooting & Optimization

Optimizing Surfen concentration for cell culture experiments

Technical Support Center: Optimizing Surfen Concentration

Welcome to the technical support center for this compound, a potent heparan sulfate (HS) antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (bis-2-methyl-4-amino-quinolyl-6-carbamide) is a small molecule that acts as a heparan sulfate antagonist.[1][2] It functions by binding to the negatively charged sulfate and carboxyl groups on glycosaminoglycans (GAGs) like heparan sulfate.[1][2] This binding action physically blocks the interaction between HS and various proteins, such as growth factors (e.g., FGF2, VEGF), cytokines, and viral proteins.[1] By preventing these interactions, this compound effectively inhibits downstream signaling pathways that are dependent on HS as a co-receptor.

Q2: What is a typical working concentration for this compound in cell culture?

The optimal concentration of this compound is highly cell-type and application-dependent. However, a general starting range is between 2 µM and 20 µM .

-

IC₅₀ values (the concentration that inhibits 50% of a specific biological function) have been reported at approximately 2 µM for inhibiting uronyl 2-O-sulfotransferase and ~5 µM for inhibiting FGF2 binding in CHO cells.

-

Complete inhibition of processes like HSV-1 infection and FGF2-stimulated tube formation has been observed at concentrations of 5-20 µM .

It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?